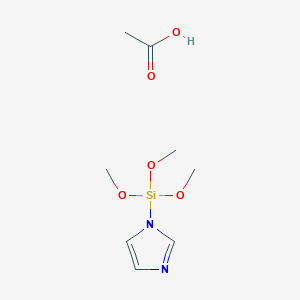
Acetic acid--1-(trimethoxysilyl)-1H-imidazole (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–1-(trimethoxysilyl)-1H-imidazole (1/1) is a compound that combines the properties of acetic acid and trimethoxysilyl imidazole. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both acetic acid and trimethoxysilyl groups in the molecule allows for unique chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–1-(trimethoxysilyl)-1H-imidazole (1/1) typically involves the reaction of trimethoxysilyl imidazole with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction mixture is usually stirred at a specific temperature for a certain period to achieve optimal yield.
Industrial Production Methods
Industrial production of acetic acid–1-(trimethoxysilyl)-1H-imidazole (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and yield, and may include additional purification steps to obtain the final product in a pure form. The use of automated reactors and advanced analytical techniques can help in monitoring and controlling the reaction process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–1-(trimethoxysilyl)-1H-imidazole (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of acetic acid–1-(trimethoxysilyl)-1H-imidazole (1/1) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of acetic acid–1-(trimethoxysilyl)-1H-imidazole (1/1) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Acetic acid–1-(trimethoxysilyl)-1H-imidazole (1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on different biological systems and processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate or as a component in drug delivery systems.
Industry: Acetic acid–1-(trimethoxysilyl)-1H-imidazole (1/1) is used in industrial processes, such as the production of coatings, adhesives, and other materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid–1-(trimethoxysilyl)-1H-imidazole (1/1) involves its interaction with molecular targets and pathways in the system it is applied to. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of both acetic acid and trimethoxysilyl groups allows for unique interactions with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid–1-(trimethoxysilyl)-1H-imidazole (1/1) include other silyl imidazole derivatives and acetic acid derivatives. These compounds may share some chemical properties and reactivity but differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of acetic acid–1-(trimethoxysilyl)-1H-imidazole (1/1) lies in its combination of acetic acid and trimethoxysilyl groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes the compound a valuable tool for scientific research and industrial applications.
Properties
CAS No. |
566950-15-0 |
|---|---|
Molecular Formula |
C8H16N2O5Si |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
acetic acid;imidazol-1-yl(trimethoxy)silane |
InChI |
InChI=1S/C6H12N2O3Si.C2H4O2/c1-9-12(10-2,11-3)8-5-4-7-6-8;1-2(3)4/h4-6H,1-3H3;1H3,(H,3,4) |
InChI Key |
DIRIUDKMVRMIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CO[Si](N1C=CN=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


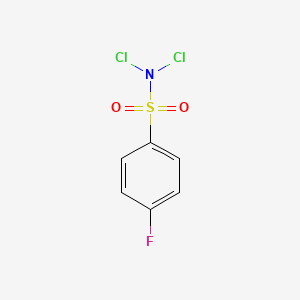

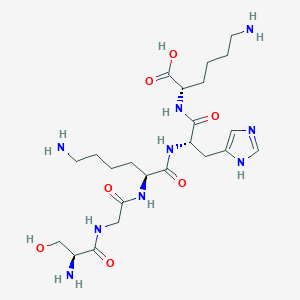
propanedinitrile](/img/structure/B12584108.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)
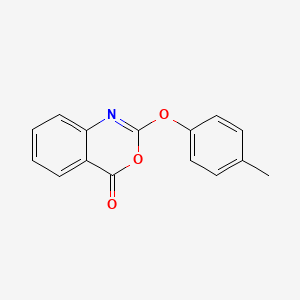
![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)
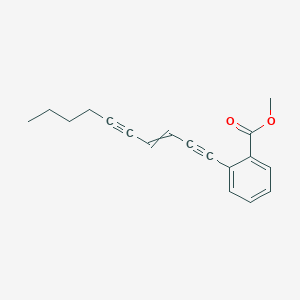
![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
